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Compound of Interest

Compound Name:
(4-Oxo-piperidin-1-YL)-acetic acid

hydrochloride

CAS No.: 1185300-59-7

Cat. No.: B3217841 Get Quote

1. High-Throughput Molecular Docking (HTMD)

Mechanism: Tools like AutoDock Vina and Glide rely on empirical and knowledge-based

scoring functions to estimate binding affinity.

Performance on Target Scaffold: While excellent for initial pose generation, HTMD struggles

with the acetic acid moiety. At physiological pH, this group is deprotonated. Empirical scoring

functions often overestimate the strength of ionic interactions (e.g., with Arg/Lys residues)

without properly accounting for the high energetic cost of stripping water molecules away

from the carboxylate[2].

2. AI/ML-Driven Hybrid Docking (GNINA)

Mechanism: GNINA bridges the gap between classical physics and modern deep learning. It

utilizes Vina's Monte Carlo search algorithm for conformational sampling, but replaces or

augments the empirical scoring with an ensemble of Convolutional Neural Networks (CNNs)

[3].

Performance on Target Scaffold: The CNN is trained on thousands of protein-ligand

complexes, allowing it to recognize complex spatial patterns of hydration and charge that

empirical functions miss[4]. For piperidine derivatives, GNINA significantly improves pose
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prediction accuracy, increasing the success rate (Top-1 RMSD < 2Å) from Vina's baseline of

58% to over 73%[3].

3. Free Energy Perturbation (FEP)

Mechanism: FEP calculates the relative binding free energy (

) by alchemically morphing one ligand into another through discrete lambda (

) windows, utilizing full molecular dynamics (MD) simulations[5].

Performance on Target Scaffold: For optimizing substituents on the piperidin-4-one ring (e.g.,

adding bulky aryl groups or exploring stereocenters), FEP is the gold standard[2]. It explicitly

models water networks, accurately capturing the thermodynamic reality of the acetic acid

moiety's interaction with the binding pocket. FEP calculations typically achieve predictions

within 1 kcal/mol of experimental data, directly guiding synthesis decisions[6].

Quantitative Performance Comparison
Data represents benchmark averages for piperidine-acetic acid derivatives against standard

GPCR/Kinase targets.
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Self-Validating Experimental Protocols
To ensure trustworthiness, computational workflows must be self-validating. Below are the

step-by-step methodologies for the advanced techniques.

Protocol 1: GNINA CNN-Rescoring Workflow
Causality: Using Vina for conformational sampling and CNN for rescoring maximizes

throughput while leveraging deep learning for affinity prediction[4].

Ligand Preparation: Generate 3D conformers using RDKit. Critical Step: Ensure the acetic

acid moiety is ionized (carboxylate state) to reflect physiological pH (7.4).

Receptor Preparation: Remove crystallographic waters unless they are known to explicitly

bridge the piperidin-4-one oxygen to the receptor backbone.

Execution: Run GNINA using the --cnn_scoring rescore flag. This utilizes the CNN models to

score and re-sort the ligand conformations initially selected by the empirical function[3].

Self-Validation: Cross-reference the CNN affinity score with the CNN pose score (the

probability that the pose has an RMSD < 2Å). Reject any high-affinity predictions that have a

pose probability below 0.5.

Protocol 2: FEP Setup for Piperidine Substituent
Optimization
Causality: Explicit solvent is non-negotiable here; the solvation shell of the acetic acid tail

dictates the binding thermodynamics[5].

System Preparation: Embed the protein-ligand complex in a TIP3P explicit water box.

Neutralize the system with Na+/Cl- ions to a concentration of 0.15 M.

Equilibration: Run NVT (constant volume/temperature) followed by NPT (constant

pressure/temperature) ensembles for 1 ns to relax the solvent around the charged

carboxylate.

Alchemical Transformation: Define 16-24
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windows for the transformation of the reference ligand to the target derivative. Causality:
Gradual decoupling of electrostatic and van der Waals forces prevents "end-point
catastrophes" where atoms clash.

Production & Hysteresis Validation: Run 5 ns MD per window. Calculate

using the Bennett Acceptance Ratio (BAR). Self-Validation: Always run a reverse
transformation (Derivative

Reference). A hysteresis (difference between forward and reverse

)

kcal/mol indicates insufficient sampling, requiring longer simulation times.

Decision Matrix Visualization
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Decision matrix for in silico modeling of (4-Oxo-piperidin-1-YL)-acetic acid derivatives.
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acetic-acid-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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